Carpronium

Description

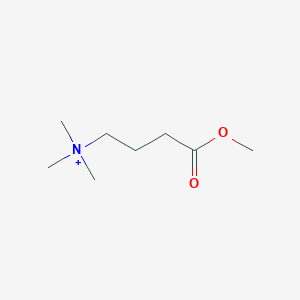

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methoxy-4-oxobutyl)-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2/c1-9(2,3)7-5-6-8(10)11-4/h5-7H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQSLKIBWQSTAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13254-33-6 (chloride), 19075-28-6 (iodide), 13254-33-6 (chloride salt/solvate) | |

| Record name | Carpronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048236 | |

| Record name | Carpronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14075-13-9 | |

| Record name | Carpronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014075139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carpronium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARPRONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6UK728GLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cholinergic Agonist Carpronium Chloride: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a topical therapeutic agent, has demonstrated efficacy in the treatment of alopecia areata and androgenetic alopecia.[1] Its mechanism of action is primarily attributed to its function as a cholinergic agonist, mimicking the effects of acetylcholine (B1216132).[2] This technical guide provides a comprehensive examination of the molecular and cellular mechanisms through which this compound chloride exerts its therapeutic effects. The document details its interaction with muscarinic acetylcholine receptors, the subsequent activation of key intracellular signaling pathways, and the resulting physiological responses that promote hair growth. While specific quantitative binding and potency data for this compound chloride are not extensively available in public literature, this guide presents a framework for such data and outlines the established qualitative understanding.[3][4] Furthermore, detailed experimental protocols for elucidating these critical parameters are provided, alongside visual representations of the core signaling cascades.

Introduction: A Cholinergic Approach to Hair Growth

This compound chloride is a synthetic quaternary ammonium (B1175870) compound structurally related to the endogenous neurotransmitter acetylcholine.[2][5] Its primary clinical application is as a topical treatment for various forms of alopecia, where it is thought to promote hair growth through a dual mechanism: vasodilation to enhance microcirculation and direct stimulation of hair follicle cells.[1][6] As a parasympathomimetic agent, this compound chloride stimulates cholinergic receptors, initiating a cascade of cellular events that underpin its therapeutic efficacy.[2][3] A thorough understanding of its interaction with these receptors and the downstream signaling cascades is crucial for optimizing its therapeutic use and for the development of novel cholinergic agents.

Core Mechanism of Action: A Dual Approach

The therapeutic effects of this compound chloride in alopecia are understood to stem from two primary actions:

-

Vasodilation and Enhanced Microcirculation: As a potent cholinergic agonist, this compound chloride mimics acetylcholine, leading to the relaxation of vascular smooth muscle in the arterioles of the scalp.[1] This localized vasodilation increases blood flow, thereby enhancing the delivery of oxygen and essential nutrients to the hair follicles, which is crucial for a healthy hair growth environment.[1] Preclinical studies have demonstrated that topical application of this compound chloride induces arteriolar vasodilation and increases blood flow without affecting systemic blood pressure.[1][7] This effect is believed to be mediated by the nitric oxide (NO) and prostaglandin (B15479496) signaling pathways.[6][8]

-

Direct Follicular Stimulation via Cholinergic Signaling: this compound chloride directly stimulates muscarinic acetylcholine receptors on dermal papilla cells, which are critical in regulating the hair follicle cycle.[1][9] Activation of these receptors is believed to trigger downstream signaling cascades, most notably the Wnt/β-catenin pathway, which is essential for maintaining the anagen (growth) phase of the hair cycle.[1][10] This stimulation may also be mediated through the PI3K/Akt and ERK signaling pathways.[1][2]

Interaction with Muscarinic Acetylcholine Receptors

This compound chloride's primary molecular targets are the muscarinic acetylcholine receptors (mAChRs), a subtype of G-protein coupled receptors (GPCRs) that are fundamental in mediating the parasympathetic effects of acetylcholine.[3] There are five distinct subtypes, M1 through M5, each with unique tissue distribution and intracellular signaling pathways.[3]

-

M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC, in turn, leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration.[3]

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]

While the primary effects of this compound chloride are attributed to its muscarinic activity, its quaternary ammonium structure suggests a potential for interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[2] However, specific data on the affinity and functional activity of this compound chloride at nicotinic receptor subtypes are currently lacking.[2]

Quantitative Data Framework

Specific quantitative binding data for this compound chloride at each of the five muscarinic receptor subtypes is not extensively available in publicly accessible literature.[3] The following tables provide an illustrative framework for how such data, obtained from in vitro pharmacological profiling of a muscarinic agonist, would be structured and interpreted.

Table 1: Illustrative Binding Affinity of a Muscarinic Agonist at Human Muscarinic Receptors

| Receptor Subtype | Kᵢ (nM) |

| M1 | Value |

| M2 | Value |

| M3 | Value |

| M4 | Value |

| M5 | Value |

Kᵢ (inhibition constant) values represent the concentration of the ligand that will bind to half the binding sites at equilibrium in a competition binding assay. Lower Kᵢ values indicate higher binding affinity.[3]

Table 2: Illustrative Functional Potency of a Muscarinic Agonist at Human Muscarinic Receptors

| Receptor Subtype | Functional Assay | EC₅₀ (nM) |

| M1 | IP-One | Value |

| M2 | cAMP Inhibition | Value |

| M3 | Calcium Flux | Value |

| M4 | cAMP Inhibition | Value |

| M5 | IP-One | Value |

EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Lower EC₅₀ values indicate greater potency.[3]

Key Signaling Pathways

The therapeutic effects of this compound chloride are mediated through the activation of several key intracellular signaling pathways.

Gq-Coupled Muscarinic Receptor Signaling

The binding of this compound chloride to M1, M3, and M5 muscarinic receptors initiates the Gq-coupled signaling cascade, leading to vasodilation and cellular proliferation.

Wnt/β-catenin Signaling Pathway

Emerging research suggests that this compound chloride may also stimulate the canonical Wnt/β-catenin signaling pathway, a critical regulator of hair follicle development and cycling.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound chloride with muscarinic acetylcholine receptors.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for each of the muscarinic receptor subtypes.

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor of interest.[11]

-

Assay Setup: In a 96-well plate, add the following to each well: binding buffer, cell membranes, a radiolabeled antagonist (e.g., [³H]-NMS), and either the test compound at various concentrations, buffer for total binding, or a high concentration of a known antagonist for non-specific binding.[12]

-

Incubation: Incubate the plate at room temperature to reach equilibrium.[12]

-

Filtration: Terminate the binding reaction by rapid filtration through filter plates using a cell harvester to separate bound from free radioligand.[12]

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.[12]

-

Data Analysis: Calculate the specific binding and determine the Ki value from competition binding curves.

Functional Assays

This assay measures the functional potency (EC₅₀) of a compound at Gi-coupled receptors by quantifying the inhibition of adenylyl cyclase.[12]

-

Cell Culture: Culture cells expressing the M2 or M4 receptor subtype in a suitable assay plate.[11]

-

Forskolin Stimulation: Pre-treat the cells with forskolin, a direct activator of adenylyl cyclase, to elevate basal cAMP levels.[11]

-

Compound Addition: Add the test compounds to the cells.[11]

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF).[11] A decrease in the signal corresponds to a decrease in cAMP levels.[11]

-

Data Analysis: Generate concentration-response curves to determine the EC₅₀ of agonists.

This assay measures the functional potency (EC₅₀) of a compound at Gq-coupled receptors by quantifying the accumulation of inositol monophosphate (IP1).

-

Cell Culture: Seed cells expressing the Gq/11-coupled muscarinic receptor (M1, M3, or M5) in an appropriate assay plate.[11]

-

Stimulation: Stimulate the cells with the test compounds in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1.[11]

-

Lysis and Detection: Lyse the cells and detect IP1 using a competitive immunoassay (e.g., HTRF).[11]

-

Data Analysis: Generate concentration-response curves to determine the EC₅₀ of agonists.[11]

In Vitro Hair Follicle Dermal Papilla Cell (HFDPC) Proliferation Assay

This protocol determines the direct effect of a compound on the proliferation of HFDPCs.

-

Cell Culture: Culture HFDPCs in a suitable medium and plate them in 96-well plates.[8]

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound chloride) or a vehicle control for a set incubation period (e.g., 48-72 hours).[1][8]

-

Viability Assay (MTT Assay): Add MTT solution to each well. The viable cells will reduce the MTT to formazan, which is then solubilized.[1][8]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability and proliferation.[1]

In Vivo Animal Model for Hair Growth

This protocol assesses the efficacy of a topical compound in promoting hair growth in an animal model.

-

Animal Model: Use C57BL/6 mice, whose hair follicles can be synchronized in the telogen (resting) phase.[1]

-

Depilation: Anesthetize the mice and remove the dorsal hair to synchronize the hair follicles.[1]

-

Application: Topically apply the test solution to the depilated dorsal area once daily for a set period (e.g., 21 days).[1]

-

Efficacy Assessment:

-

Visual Scoring: Document hair growth daily through photography and score the degree of hair regrowth.[1]

-

Quantitative Image Analysis: Use grayscale analysis of the photographs to quantify the area of hair coverage.[1]

-

Histological Analysis: At the end of the study, collect skin biopsies from the treated area to analyze hair follicle morphology and stage.[1]

-

Conclusion

This compound chloride functions as a cholinergic agonist, with its therapeutic effects in alopecia likely stemming from its vasodilatory actions and direct stimulation of hair follicle cells via muscarinic acetylcholine receptors.[2] This stimulation is thought to activate key signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and ERK pathways, which are crucial for hair growth.[2] While a comprehensive quantitative pharmacological profile of this compound chloride is not yet publicly available, the experimental protocols outlined in this guide provide a clear roadmap for generating this essential data.[5] Such data will be invaluable for a more complete understanding of this compound's pharmacology and for the rational design of future cholinergic therapeutics.[5] The provided visualizations of the implicated signaling pathways offer a clear conceptual framework for understanding the complex cellular responses to this compound.[5] Further research focusing on the quantitative characterization of this compound chloride's molecular interactions is strongly encouraged to advance its clinical application and the field of cholinergic drug discovery.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound Chloride | 13254-33-6 | Benchchem [benchchem.com]

- 6. What is this compound Chloride used for? [synapse.patsnap.com]

- 7. Effects of this compound chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Parasympathomimetic Properties of Carpronium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a topical cholinergic agonist, is a potent vasodilator with established efficacy in conditions associated with impaired microcirculation, such as certain types of alopecia.[1] Its mechanism of action is primarily centered on mimicking acetylcholine (B1216132) to stimulate muscarinic receptors, leading to a cascade of intracellular events that culminate in the relaxation of vascular smooth muscle and a subsequent increase in localized blood flow.[1] This technical guide provides a comprehensive exploration of the molecular pathways, experimental validation, and quantitative effects of this compound Chloride on vasodilation and microcirculation. Detailed experimental protocols for key in vivo and in vitro assays are presented, alongside a quantitative summary of its observed effects on microvascular parameters. The signaling pathways are visually elucidated through detailed diagrams to facilitate a comprehensive understanding of its pharmacological activity.

Core Mechanism of Action: Cholinergic Agonism and Vasodilation

This compound chloride's therapeutic effect is rooted in its parasympathomimetic activity. As a cholinergic agonist, it structurally mimics the endogenous neurotransmitter acetylcholine, enabling it to bind to and activate muscarinic acetylcholine receptors (mAChRs).[2][3][4] This interaction is the primary driver of its pharmacological effects, most notably vasodilation.

Upon topical application, this compound chloride stimulates mAChRs on the endothelial cells of the microvasculature.[1] While there are five subtypes of muscarinic receptors (M1-M5), the M3 subtype is predominantly responsible for mediating endothelium-dependent vasodilation in response to cholinergic agonists.[1]

The binding of this compound chloride to these receptors initiates a downstream signaling cascade that results in the relaxation of vascular smooth muscle and an increase in local blood flow.[1][2] This enhanced microcirculation is believed to improve the delivery of oxygen and nutrients to tissues, which is the therapeutic basis for its use in treating hair loss.[2]

Signaling Pathway of this compound Chloride-Induced Vasodilation

The activation of endothelial M3 muscarinic receptors by this compound chloride triggers a Gq/11 protein-coupled pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, in complex with calmodulin, activates endothelial nitric oxide synthase (eNOS). eNOS then catalyzes the conversion of L-arginine to L-citrulline, producing nitric oxide (NO). As a small, lipophilic molecule, NO rapidly diffuses from the endothelial cells to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular Ca2+ levels and the relaxation of the vascular smooth muscle, causing vasodilation.[1]

Quantitative Pharmacological Data

Muscarinic Receptor Subtype Binding Affinities

Quantitative data for the binding affinity (Ki or Kd values) of this compound chloride for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes are not available in the public domain.

| Receptor Subtype | Ligand | Ki (nM) | Test System | Reference |

| M1 | This compound Chloride | Data not available | - | - |

| M2 | This compound Chloride | Data not available | - | - |

| M3 | This compound Chloride | Data not available | - | - |

| M4 | This compound Chloride | Data not available | - | - |

| M5 | This compound Chloride | Data not available | - | - |

Functional Potency in Vasodilation Assays

Quantitative data for the functional potency (EC50 values) of this compound chloride in vasodilation assays are not extensively available in the public domain.

| Assay | Tissue/Cell Line | Parameter | EC50 (µM) | Reference |

| In vitro Aortic Ring Assay | Rat Thoracic Aorta | Vasodilation | Data not available | - |

| In vivo Microcirculation Study | Rat Mesentery | Arteriolar Dilation | Data not available | [5] |

Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability (%) | Data not available | - | - | - |

| Cmax | Data not available | - | - | - |

| Tmax | Data not available | - | - | - |

| Half-life (t1/2) | Data not available | - | - | - |

| Volume of Distribution (Vd) | Data not available | - | - | - |

| Clearance (CL) | Data not available | - | - | - |

Chemical Stability

This compound chloride is susceptible to hydrolysis of its ester linkage, a reaction that is highly dependent on pH. To ensure the integrity of experimental results, it is crucial to maintain the pH of this compound chloride solutions within an acidic range.[6]

| pH | Relative Rate of Hydrolysis | Stability |

| 3.0 | 1 | High |

| 4.0 | ~10 | High |

| 5.0 | ~100 | Moderate |

| 6.0 | ~1000 | Low |

| 7.0 | ~10000 | Very Low |

Detailed Experimental Protocols

The following protocols are based on standard methodologies for investigating the parasympathomimetic and vasodilatory properties of a compound like this compound chloride.

In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of this compound chloride for a specific muscarinic receptor subtype.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells transfected with the human M3 receptor).

-

Harvest the cells and resuspend the pellet in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Homogenize the cells using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

-

-

Competitive Binding Assay:

-

In a 96-well microplate, add the following in triplicate:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine for M3 receptors) at its Kd value.

-

A range of concentrations of this compound chloride.

-

Membrane preparation (20-50 µg of protein).

-

-

For total binding, omit this compound chloride.

-

For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add a scintillation cocktail to each well.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound chloride concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

In Vitro Aortic Ring Vasodilation Assay

Objective: To assess the vasodilatory effect of this compound chloride on isolated arterial rings.

Methodology:

-

Tissue Preparation:

-

Euthanize a suitable animal model (e.g., male Wistar rat) according to approved ethical guidelines.

-

Isolate the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit physiological salt solution.

-

Clean the aorta of adherent connective and fatty tissue and cut it into rings of 2-3 mm in width.

-

-

Mounting:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

-

Connect the rings to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

Induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for tissue viability.

-

Wash the rings and allow them to return to baseline tension.

-

-

Induction of Contraction:

-

Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (e.g., 1 µM).

-

-

Cumulative Concentration-Response Curve:

-

Once the contraction has reached a stable plateau, add increasing concentrations of this compound chloride cumulatively to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the this compound chloride concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value and the maximum relaxation (Emax).[2]

-

Conclusion

This compound chloride is a parasympathomimetic agent with established vasodilatory properties mediated through the activation of muscarinic receptors. Its mechanism of action, involving the stimulation of the endothelial M3 receptor-NO-cGMP pathway, provides a strong rationale for its therapeutic use in conditions where enhanced microcirculation is beneficial. However, a comprehensive understanding of its pharmacology is limited by the lack of publicly available quantitative data on its receptor binding affinities and functional potency. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and characterize the parasympathomimetic properties of this compound chloride. Such studies are essential for a complete elucidation of its pharmacological profile and to support its potential development for broader clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Different binding properties of muscarinic M2-receptor subtypes for agonists and antagonists in porcine gastric smooth muscle and mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Carpronium Chloride's Interaction with Prostaglandin Pathways: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carpronium chloride, a topical cholinergic agonist, is primarily utilized in the treatment of alopecia. Its therapeutic effect is largely attributed to its vasodilatory properties, which enhance microcirculation within the scalp. On a cellular level, this compound chloride is believed to interact with both the nitric oxide and prostaglandin (B15479496) pathways to elicit this effect. This technical guide provides a comprehensive overview of the current understanding of this compound chloride's interaction with prostaglandin signaling, with a particular focus on the implications for hair follicle biology. While direct quantitative data for this compound chloride's specific interactions with prostaglandin synthesis and receptors are limited in publicly available literature, this document synthesizes the hypothesized mechanisms, presents illustrative quantitative data for analogous compounds, details relevant experimental protocols, and visualizes the key signaling pathways.

Introduction

This compound chloride is a quaternary ammonium (B1175870) compound that functions as a parasympathomimetic agent by mimicking the action of acetylcholine (B1216132).[1] It is most commonly used topically to treat various forms of alopecia, including alopecia areata and androgenetic alopecia.[2] The primary proposed mechanism of action involves the stimulation of local blood circulation in the scalp, which is thought to provide essential nutrients and oxygen to hair follicles, thereby promoting hair growth.[2] This vasodilation is believed to be mediated, in part, through the modulation of prostaglandin pathways.

Prostaglandins (B1171923) are a group of lipid compounds that are derived from arachidonic acid and play crucial roles in various physiological processes, including inflammation and the regulation of blood flow. In the context of hair biology, prostaglandins have a dual and opposing role: Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α) are known to promote hair growth, while Prostaglandin D2 (PGD2) has been shown to inhibit it.[3][4][5] Therefore, the modulation of prostaglandin synthesis or signaling presents a promising therapeutic target for hair loss conditions.

Hypothesized Mechanism of Action: this compound Chloride and Prostaglandin Pathways

As a cholinergic agonist, this compound chloride is thought to bind to and activate muscarinic acetylcholine receptors, specifically the M3 subtype, located on endothelial cells of the scalp's microvasculature. This receptor activation is hypothesized to initiate a downstream signaling cascade that leads to the synthesis and release of vasodilatory prostaglandins.

The proposed signaling pathway is as follows:

-

Receptor Binding and Activation: this compound chloride binds to the M3 muscarinic acetylcholine receptor on endothelial cells.

-

G-Protein Activation: This binding activates a Gq protein, which in turn activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

Activation of Prostaglandin Synthesis: The increase in intracellular Ca2+ activates phospholipase A2 (PLA2), which releases arachidonic acid from the cell membrane. Arachidonic acid is then converted into various prostaglandins by cyclooxygenase (COX) enzymes (COX-1 and COX-2).

The resulting prostaglandins, particularly PGE2, can then act on receptors on adjacent vascular smooth muscle cells to induce relaxation and vasodilation.

Quantitative Data on Prostaglandin Pathway Interactions

Table 1: Illustrative EC50 Values of Muscarinic Agonists on Prostaglandin Production

| Agonist | Cell Type | Prostaglandin Measured | EC50 | Citation |

| Carbachol | HT-29 Human Colon Carcinoma Cells | PGE2 | ~100 µM | [6] |

| Acetylcholine | Guinea Pig Myenteric Plexus Neurons | Acetylcholine Release (stimulated by PGE2) | 0.8 x 10-6 M | [7] |

Note: This data is provided for illustrative purposes to demonstrate the potential for cholinergic agonists to influence prostaglandin production. The specific values for this compound chloride may vary.

Table 2: Binding Affinities (KD/Ki) of Prostaglandins to their Receptors

| Ligand | Receptor | Cell Type/System | KD / Ki | Citation |

| PGD2 | CRTH2 (DP2) | Recombinant HEK293 cells | KD = 2.5 nM (high affinity), 109 nM (low affinity) | [8] |

| PGD2 | CRTH2 (DP2) | Recombinant HEK293 cells | pKi = 8.6 | [9] |

| Indomethacin | CRTH2 (DP2) | Recombinant HEK293 cells | pKi = 7.6 | [9] |

Note: This data highlights the binding affinities of natural prostaglandin ligands to their receptors, providing context for potential competitive interactions.

Experimental Protocols

To facilitate further research into the interaction of this compound chloride with prostaglandin pathways, the following are detailed methodologies for key experiments.

Protocol 1: Prostaglandin E2 Release Assay

Objective: To determine if this compound chloride stimulates the release of PGE2 from a relevant cell line (e.g., human dermal papilla cells or endothelial cells).

Methodology:

-

Cell Culture: Culture human dermal papilla cells (hDPCs) or human umbilical vein endothelial cells (HUVECs) in appropriate growth medium until they reach 80-90% confluency in 24-well plates.

-

Cell Starvation: Replace the growth medium with a serum-free medium and incubate for 12-24 hours to reduce basal prostaglandin production.

-

Treatment: Prepare a range of concentrations of this compound chloride (e.g., 0.1 µM to 100 µM) in the serum-free medium. Also, prepare a vehicle control (medium only) and a positive control (e.g., a known inducer of PGE2 synthesis like bradykinin).

-

Incubation: Remove the starvation medium and add the treatment solutions to the respective wells. Incubate for a predetermined time (e.g., 30 minutes, 1 hour, 2 hours).

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well.

-

PGE2 Quantification: Measure the concentration of PGE2 in the collected supernatants using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Plot the concentration of PGE2 against the concentration of this compound chloride to determine the dose-response relationship and calculate the EC50 value.

Protocol 2: Cyclooxygenase (COX) Activity Assay

Objective: To assess whether this compound chloride directly modulates the activity of COX-1 and/or COX-2 enzymes.

Methodology:

-

Enzyme Source: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Assay Principle: Utilize a colorimetric or fluorometric COX activity assay kit. These assays typically measure the peroxidase activity of COX, which is the final step in the synthesis of prostaglandins.

-

Inhibitor/Activator Screening: Prepare a range of concentrations of this compound chloride. Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

Assay Procedure:

-

Add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the wells of a 96-well plate.

-

Add the different concentrations of this compound chloride or control inhibitors.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate at 37°C for a specified time (e.g., 10-20 minutes).

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of COX inhibition or activation for each concentration of this compound chloride. Plot the percentage of inhibition against the logarithm of the this compound chloride concentration to determine the IC50 value for each COX isoform.

Protocol 3: Radioligand Binding Assay for Prostaglandin Receptors

Objective: To determine if this compound chloride can directly bind to and/or displace the binding of natural ligands to prostaglandin receptors (e.g., EP2, EP4, or DP2 receptors).

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the prostaglandin receptor of interest (e.g., HEK293 cells transfected with the EP4 receptor).

-

Radioligand: Use a radiolabeled prostaglandin ligand (e.g., [3H]-PGE2).

-

Competition Binding Assay:

-

In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound chloride.

-

Include a control with only the radioligand (total binding) and a control with the radioligand and a high concentration of an unlabeled known ligand for the receptor (non-specific binding).

-

-

Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Then, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound chloride. Plot the percentage of specific binding against the logarithm of the this compound chloride concentration to generate a competition curve and determine the IC50 value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.[1]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways discussed in this guide.

Caption: Hypothesized signaling pathway of this compound chloride-induced prostaglandin synthesis in endothelial cells.

Caption: Opposing roles of prostaglandins in the regulation of the hair follicle cycle.

Conclusion

This compound chloride's efficacy in treating alopecia is likely due to its multifaceted mechanism of action, which includes the enhancement of scalp microcirculation. The interaction with the prostaglandin pathway is a key component of this mechanism. While direct quantitative evidence for this compound chloride's specific molecular interactions is still needed, the established signaling cascades of cholinergic agonists and the known roles of prostaglandins in hair follicle biology provide a strong rationale for its therapeutic effect. The experimental protocols detailed in this guide offer a clear path for researchers to further elucidate the precise nature of this compound chloride's interaction with prostaglandin pathways, which could lead to the development of more targeted and effective treatments for hair loss.

References

- 1. benchchem.com [benchchem.com]

- 2. What is this compound Chloride used for? [synapse.patsnap.com]

- 3. Enhancement of hair growth through stimulation of hair follicle stem cells by prostaglandin E2 collagen matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cholinergic receptor up-regulates COX-2 expression and prostaglandin E(2) production in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 stimulation of acetylcholine release from guinea pig myenteric plexus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

The Role of Nitric Oxide in the Pharmacological Effects of Carpronium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a cholinergic agonist, is recognized for its vasodilatory properties, which are central to its therapeutic applications, notably in conditions like alopecia. The prevailing mechanism underlying this vasodilation involves the activation of the nitric oxide (NO) signaling pathway. This technical guide provides an in-depth exploration of the molecular cascade initiated by this compound chloride, from muscarinic receptor activation to the downstream production of nitric oxide and subsequent physiological responses. This document summarizes the current understanding of its mechanism, presents detailed experimental protocols for its evaluation, and includes available quantitative data to support further research and development.

Core Mechanism of Action: Cholinergic Agonist and Nitric Oxide Production

This compound chloride functions as a parasympathomimetic agent, structurally similar to the endogenous neurotransmitter acetylcholine (B1216132).[1] Its primary pharmacological effect, vasodilation, is attributed to its action as a cholinergic agonist, specifically targeting M3 muscarinic acetylcholine receptors (mAChRs) expressed on endothelial cells of the vasculature.[1][2]

The binding of this compound chloride to these M3 receptors initiates a cascade of intracellular events.[3] This activation leads to an increase in intracellular calcium ion (Ca2+) concentrations. The elevated Ca2+ levels, in turn, bind to and activate calmodulin, which subsequently activates endothelial nitric oxide synthase (eNOS).[3] eNOS catalyzes the conversion of L-arginine to L-citrulline, a reaction that produces nitric oxide (NO).[3]

Being a small, lipophilic molecule, NO rapidly diffuses from the endothelial cells to the adjacent vascular smooth muscle cells.[3] In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which then converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The accumulation of cGMP leads to the activation of protein kinase G (PKG), which through a series of phosphorylation events, results in a decrease in intracellular calcium levels in the smooth muscle cells and dephosphorylation of the myosin light chain. This process ultimately causes smooth muscle relaxation, leading to vasodilation and an increase in localized blood flow.[4][5][6]

Signaling Pathway of this compound Chloride-Induced Vasodilation

Quantitative Data

Direct quantitative data on the molecular interactions of this compound chloride with the nitric oxide pathway are limited in publicly available literature. However, its vasodilatory effects have been observed in preclinical studies. The following tables summarize available in vivo observations and provide illustrative in vitro data based on the typical concentration ranges for cholinergic agonists for comparative purposes.

Table 1: In Vivo Vasodilatory Effects of this compound Chloride

| Parameter | Observation | Animal Model | Methodology | Reference |

| Arteriolar Diameter | Increase | Rat | Intravital Videomicroscopy | [7] |

| Blood Flow | Increase | Rat | Intravital Videomicroscopy | [7] |

| Systemic Blood Pressure | No significant change | Rat | Not specified | [7] |

Table 2: Illustrative In Vitro Vasodilator Potency and Efficacy

| Compound | Mechanism of Action | Typical EC₅₀ | Eₘₐₓ (% of Max. Relaxation) |

| This compound Chloride (Hypothetical) | Cholinergic Agonist (Muscarinic M3 Receptor) | ~1 µM | >90% |

| Acetylcholine | Cholinergic Agonist (Muscarinic Receptors) | ~0.05 µM | ~85% |

| Sodium Nitroprusside | Nitric Oxide (NO) Donor | ~0.1 µM | ~100% |

| Minoxidil Sulfate | K⁺ Channel Opener | ~5 µM | High |

| Note: EC₅₀ and Eₘₐₓ values are illustrative and can vary significantly based on the experimental model and conditions.[1] |

Experimental Protocols

In Vitro Assessment of Vasodilation: Wire Myography

This protocol outlines a standard procedure for assessing the vasodilatory properties of this compound chloride on isolated blood vessels.

Objective: To determine the concentration-response relationship of this compound chloride-induced vasodilation in isolated arterial segments.

Materials:

-

Isolated arterial segments (e.g., rat mesenteric artery)

-

Wire myograph system

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit buffer

-

Vasoconstrictor agent (e.g., phenylephrine)

-

This compound chloride stock solution

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Procedure:

-

Vessel Preparation: Dissect and isolate arterial segments in cold PSS.

-

Mounting: Mount the segments on the wire myograph jaws and allow them to equilibrate in PSS at 37°C, bubbled with carbogen gas.

-

Viability Check: Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine, 1-10 µM). Once a stable plateau is reached, assess endothelium integrity by applying an endothelium-dependent vasodilator (e.g., acetylcholine, 10 µM). A significant relaxation confirms a healthy endothelium.

-

Concentration-Response Curve: After a washout period and return to baseline, pre-constrict the vessel again with the same concentration of the vasoconstrictor. Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound chloride (e.g., from 10⁻⁹ M to 10⁻⁴ M), allowing the vessel to reach a stable diameter at each concentration.

-

Data Analysis: Calculate the percentage of vasodilation at each concentration relative to the pre-constriction level. Plot a concentration-response curve (log concentration of this compound chloride vs. % vasodilation) to determine the EC₅₀ (the concentration that produces 50% of the maximal response).[2]

In Vitro Nitric Oxide Synthase (NOS) Activity Assay

This colorimetric assay determines the effect of this compound chloride on eNOS activity in cultured endothelial cells.

Objective: To determine the effect of this compound chloride on the activity of endothelial nitric oxide synthase (eNOS) in cultured endothelial cells.

Materials:

-

Cultured human umbilical vein endothelial cells (HUVECs)

-

This compound chloride solutions of varying concentrations

-

Cell culture medium

-

NOS activity assay kit (e.g., measuring the conversion of L-arginine to L-citrulline or a colorimetric assay based on the Griess reaction)

-

Cell lysis buffer

-

Protein assay reagent

Procedure:

-

Cell Culture: Culture HUVECs to confluence in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound chloride or a vehicle control for a specified time.

-

Cell Lysis: Wash the cells and then lyse them to release intracellular components, including eNOS.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

NOS Assay: Measure the NOS activity in the lysates according to the manufacturer's instructions of the chosen assay kit. This typically involves providing the substrate L-arginine and necessary cofactors and quantifying the product (L-citrulline or NO metabolites).

-

Data Analysis: Normalize NOS activity to the protein concentration and express it as a percentage of the control. An EC₅₀ value can be calculated from the dose-response curve.

In Vivo Assessment of Microcirculation: Intravital Videomicroscopy

This protocol describes the in vivo assessment of this compound chloride's effects on microvascular blood flow.

Objective: To observe and quantify the effects of topically applied this compound chloride on arteriolar diameter and blood flow in a living animal model.

Materials:

-

Rat (e.g., Wistar)

-

Anesthetic

-

Intravital microscope with a video camera and recording system

-

Surgical instruments for exposing the mesentery

-

Physiological salt solution

-

This compound chloride solution

Procedure:

-

Animal Preparation: Anesthetize the rat and surgically expose the mesentery.

-

Microscope Setup: Place the animal on the microscope stage and position the exposed mesentery for observation.

-

Baseline Recording: Select a suitable arteriole and record baseline images and blood flow velocity for a defined period.

-

Topical Application: Topically apply the this compound chloride solution to the observed area of the mesentery.

-

Post-Application Recording: Continuously record the changes in arteriolar diameter and blood flow velocity for a specified duration after application.

-

Data Analysis: Measure the arteriolar diameter and blood flow velocity from the recorded video images at different time points. Calculate the percentage change from the baseline to quantify the vasodilatory effect.[2]

Conclusion

This compound chloride is a cholinergic agonist that exerts its vasodilatory effects primarily through the activation of the nitric oxide signaling pathway. Its mechanism involves binding to M3 muscarinic receptors on endothelial cells, leading to an increase in intracellular calcium, activation of eNOS, and subsequent production of nitric oxide. While direct quantitative data for this compound chloride's molecular interactions are not extensively available, the established signaling cascade for cholinergic agonists provides a strong basis for its mechanism of action. The experimental protocols detailed in this guide offer a framework for researchers to further investigate and quantify the effects of this compound chloride on nitric oxide production and vasodilation, contributing to a more comprehensive understanding of its pharmacological profile and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Medical Pharmacology: Cholinergic Pharmacology [pharmacology2000.com]

- 5. [PDF] cGMP Signaling and Vascular Smooth Muscle Cell Plasticity | Semantic Scholar [semanticscholar.org]

- 6. Pleiotropic regulation of vascular smooth muscle tone by cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on Carpronium Chloride's Systemic Effects: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carpronium chloride is a quaternary ammonium (B1175870) compound primarily investigated for its topical use in promoting hair growth through local vasodilation and cholinergic stimulation.[1][2] While its mechanism of action on hair follicles is partially understood, a comprehensive overview of its systemic effects following absorption remains largely undocumented in publicly available preclinical literature. This technical guide synthesizes the limited existing data on the systemic pharmacokinetics, pharmacodynamics, and toxicology of this compound chloride. It highlights significant data gaps in formal preclinical safety pharmacology and systemic toxicity studies. Insights from a human case of acute oral toxicity are presented to infer potential systemic effects, underscoring the need for further research to fully characterize the systemic safety profile of this compound. This document is intended to serve as a resource for researchers and drug development professionals by outlining the current state of knowledge and defining the necessary experimental frameworks to address these knowledge gaps.

Introduction

This compound chloride is a cholinergic agonist that structurally resembles acetylcholine.[3] Its primary therapeutic application is as a topical solution for the treatment of alopecia. The proposed mechanism for hair growth promotion involves two main pathways: vasodilation of scalp arterioles to increase blood flow to hair follicles and direct stimulation of muscarinic receptors on dermal papilla cells.[2] While topical application is intended for local action, systemic absorption, however minimal, and the potential for off-target effects necessitate a thorough understanding of its systemic pharmacological and toxicological profile. This guide provides an in-depth review of the available preclinical data and outlines the standard experimental protocols required for a comprehensive systemic evaluation.

Pharmacodynamics

The systemic pharmacodynamic effects of this compound chloride are not well-characterized in preclinical studies. The available information primarily focuses on its local vasodilatory action.

Cardiovascular Effects

A preclinical study in rats using intravital videomicroscopy demonstrated that topical application of this compound chloride on the mesentery induced localized arteriolar vasodilation and increased blood flow.[4] Notably, these effects occurred without any significant changes in mean systemic blood pressure, suggesting minimal systemic cardiovascular impact at therapeutic topical doses.[4]

However, a case of accidental massive oral ingestion in an 81-year-old woman resulted in a cholinergic crisis, characterized by severe cardiovascular effects including hypotension (blood pressure of 80/40 mmHg) and bradycardia (heart rate of 40 beats/min).[3] These clinical observations suggest that significant systemic exposure to this compound chloride can lead to profound cardiovascular depression, consistent with its cholinergic agonist activity.

Central Nervous System (CNS) and Respiratory Effects

There is a significant lack of published preclinical data on the effects of this compound chloride on the central and respiratory systems. Standard safety pharmacology studies are required to assess these potential effects.[1] The human case of oral overdose included a disturbance of consciousness, indicating potential CNS effects at toxic doses.[3]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed preclinical pharmacokinetic data for this compound chloride are largely unavailable in the public domain.[1]

-

Absorption: Systemic absorption following topical application appears to be low, as evidenced by the lack of systemic blood pressure changes in a rat study.[4] However, the compound is clearly absorbed orally, as demonstrated by the systemic toxicity observed in the human ingestion case.[3]

-

Distribution: No preclinical data on tissue distribution is publicly available.

-

Metabolism: A study on human urine identified the N-(3-carbohydroxypropyl)trimethyl ammonium cation as a metabolite of this compound chloride, indicating that it undergoes metabolism in humans.[5] Preclinical metabolism studies in animal models have not been widely published.

-

Excretion: The routes and extent of excretion in preclinical models are not documented.

Toxicology

The systemic toxicology of this compound chloride has not been extensively studied in preclinical models.

Acute Toxicity

An acute dermal toxicity study in rats reported a Median Lethal Dose (LD50) of greater than 2000 mg/kg, indicating low acute toxicity via the dermal route.[1] There is no publicly available data on acute oral or intravenous toxicity in animals.

The human case of ingesting approximately 4500 mg of this compound chloride provides qualitative data on acute oral toxicity. The observed symptoms were characteristic of a cholinergic crisis and included:[3]

-

Disturbance of consciousness

-

Vomiting

-

Excessive salivation

-

Sweating

-

Hot flushes

-

Hypotension

-

Bradycardia

These symptoms improved within 24 hours with supportive care.[3]

Repeated-Dose Toxicity

There are no publicly available preclinical studies on the effects of repeated systemic administration of this compound chloride. Such studies are crucial for identifying potential target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation

The limited quantitative preclinical data on the systemic effects of this compound chloride are summarized below.

| Study Type | Species | Route of Administration | Endpoint | Result | Reference |

| Pharmacodynamics | |||||

| Cardiovascular | Rat | Topical (mesentery) | Mean Systemic Blood Pressure | No significant change | [4] |

| Arteriolar Diameter | Increased (Vasodilation) | [4] | |||

| Blood Flow | Increased | [4] | |||

| Toxicology | |||||

| Acute Dermal Toxicity | Rat | Dermal | LD50 | > 2000 mg/kg | [1] |

Table 1: Summary of Quantitative Preclinical Systemic Data for this compound Chloride

The following table summarizes the qualitative systemic effects observed in a human case of acute oral overdose.

| System | Observed Effects | Reference |

| Cardiovascular | Hypotension, Bradycardia | [3] |

| Neurological | Disturbance of consciousness | [3] |

| Autonomic | Excessive salivation, Sweating, Hot flushes | [3] |

| Gastrointestinal | Vomiting | [3] |

Table 2: Qualitative Systemic Effects from Human Acute Oral Overdose

Experimental Protocols

Detailed experimental protocols for the systemic evaluation of this compound chloride are not available in the literature. The following sections describe standard methodologies that would be employed to characterize its systemic effects.

In Vivo Cardiovascular Safety Pharmacology

Objective: To assess the effects of systemically administered this compound chloride on cardiovascular parameters in a conscious, freely moving animal model (e.g., Beagle dog or rat) using telemetry.

Methodology:

-

Animal Model: Male and female Beagle dogs or Sprague-Dawley rats.

-

Telemetry Implantation: Animals are surgically implanted with telemetry transmitters to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate. A recovery period of at least two weeks is allowed post-surgery.

-

Dose Administration: this compound chloride is administered via intravenous (IV) infusion or oral gavage at three or more dose levels, including a vehicle control. Doses should span and exceed the anticipated therapeutic range.

-

Data Collection: Cardiovascular parameters are recorded continuously from a pre-dose baseline period up to at least 24 hours post-dose.

-

Analysis: Changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT, QTc) are analyzed and compared to the vehicle control group.

Repeated-Dose Systemic Toxicity Study (28-Day)

Objective: To evaluate the potential toxicity of this compound chloride following repeated daily administration over 28 days in two rodent species (e.g., rat and mouse).

Methodology:

-

Animal Model: Sprague-Dawley rats and CD-1 mice, both sexes.

-

Group Allocation: Animals are divided into at least four groups: a control group (vehicle) and three dose groups (low, mid, high).

-

Dose Administration: this compound chloride is administered daily for 28 days via oral gavage or the intended clinical route.

-

In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Blood samples are collected at termination for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

-

Necropsy and Histopathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded. A comprehensive list of tissues from the control and high-dose groups are processed for histopathological examination. Target organs identified in the high-dose group are also examined in the lower-dose groups.

Visualizations

Signaling Pathways

Caption: Proposed signaling pathway for this compound Chloride-induced vasodilation.

Experimental Workflows

Caption: Workflow for a cardiovascular safety pharmacology study.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Cholinergic crisis caused by ingesting topical this compound chloride solution: A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound chloride and its metabolite in human urine by field desorption mass spectrometry using deuterium labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

Carpronium Chloride: An In-Depth Technical Guide to its In Vivo Impact on Microcirculation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride, a topical cholinergic agonist, is a potent vasodilator recognized for its therapeutic applications in conditions associated with compromised microcirculation, such as certain forms of alopecia.[1][2] Its mechanism of action is primarily centered on its ability to mimic acetylcholine (B1216132), stimulating muscarinic receptors on endothelial cells.[1] This initiates a signaling cascade culminating in the relaxation of vascular smooth muscle and a subsequent localized increase in blood flow.[1][3] This technical guide provides a comprehensive examination of the in vivo effects of this compound chloride on microcirculation, synthesizing available preclinical data. It delves into the core mechanism of action, details experimental protocols for in vivo assessment, and presents the key signaling pathways involved. While direct quantitative data from seminal in vivo studies are not widely available in the public domain, this guide establishes a framework for understanding and further investigating the microcirculatory effects of this compound.

Core Mechanism of Action: Cholinergic Agonism and Endothelium-Dependent Vasodilation

This compound chloride functions as a parasympathomimetic agent due to its structural similarity to acetylcholine.[1][4] Upon topical application, it primarily targets M3 muscarinic acetylcholine receptors located on the endothelial cells of the microvasculature.[1][5] The binding of this compound chloride to these receptors triggers a cascade of intracellular events that lead to vasodilation.

The key signaling pathway involves the activation of endothelial nitric oxide synthase (eNOS).[5] This activation is initiated by an increase in intracellular calcium ions (Ca2+) within the endothelial cells following M3 receptor stimulation.[6] eNOS then catalyzes the conversion of L-arginine to L-citrulline, which produces nitric oxide (NO).[5] NO, a potent vasodilator, diffuses to the adjacent vascular smooth muscle cells.[6]

In the vascular smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn increases the production of cyclic guanosine (B1672433) monophosphate (cGMP).[6] Elevated cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and the relaxation of the vascular smooth muscle. This relaxation of the smooth muscle leads to the widening of the blood vessels, or vasodilation, and a subsequent increase in local blood flow.

Additionally, the stimulation of muscarinic receptors on endothelial cells can also lead to the synthesis and release of prostacyclin (PGI2), another potent vasodilator.[6]

It is important to note that the vasodilatory effect of this compound chloride is endothelium-dependent. In the absence of a functional endothelium, this compound chloride has been shown to not induce relaxation in isolated aortic studies.

In Vivo Evidence of Microcirculatory Effects

The primary in vivo evidence for the effects of this compound chloride on microcirculation comes from a study by Minamiyama et al. (2006) using intravital videomicroscopy in the rat mesentery. This study aimed to directly observe the effects of topically applied this compound chloride on arteriolar diameter and blood flow.

The key findings from this in vivo study were:

-

Arteriolar Vasodilation: Topical application of this compound chloride resulted in a noticeable increase in the diameter of the mesenteric arterioles.

-

Increased Blood Flow: Concurrently with the vasodilation, an increase in blood flow through these arterioles was observed.

-

Localized Effect: Importantly, these effects on the microvasculature occurred without any significant changes in the mean systemic blood pressure of the animals. This indicates that the vasodilatory action of topically applied this compound chloride is localized to the site of application.

These in vivo observations confirm that this compound chloride effectively induces vasodilation and enhances blood flow in the microcirculation.

Data Presentation

While the study by Minamiyama et al. (2006) qualitatively describes the changes in microvascular parameters, specific quantitative data is not available in the public domain. For a comprehensive analysis, the following parameters should be quantified. Below is a template for presenting such quantitative data, which can be populated upon accessing the full-text study or conducting further experiments.

Table 1: Quantitative Effects of Topical this compound Chloride on Rat Mesenteric Arterioles

| Parameter | Baseline (Mean ± SD) | Post-Application (Mean ± SD) | % Change | p-value |

| Arteriolar Diameter (µm) | Data not available | Data not available | Data not available | Data not available |

| Blood Flow Velocity (mm/s) | Data not available | Data not available | Data not available | Data not available |

| Calculated Blood Flow (nL/s) | Data not available | Data not available | Data not available | Data not available |

| Systemic Blood Pressure (mmHg) | Data not available | Data not available | Data not available | Data not available |

Data in this table is illustrative and requires population from experimental findings.

Experimental Protocols

The following is a detailed methodology for an in vivo experiment to assess the impact of this compound chloride on microcirculation, based on the approach used by Minamiyama et al. (2006) and standard intravital microscopy protocols.[1]

In Vivo Assessment of Microcirculation via Intravital Videomicroscopy

Objective: To directly observe and quantify the changes in arteriolar diameter and blood flow velocity in the rat mesentery following topical application of this compound chloride.

Animal Model: Male Wistar rats (250-300g).

Materials:

-

This compound chloride solution (concentration to be determined based on dose-response studies)

-

Anesthetic agent (e.g., sodium pentobarbital)

-

Physiological saline solution (warmed to 37°C)

-

Intravital microscope equipped with a high-speed video camera and recording system

-

Image analysis software

-

Homeothermic blanket to maintain body temperature

-

Apparatus for monitoring systemic arterial blood pressure (e.g., cannulated femoral artery connected to a pressure transducer)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat according to approved institutional animal care and use committee protocols.

-

Perform a midline abdominal incision to carefully exteriorize a loop of the mesentery.

-

Place the animal on a homeothermic blanket to maintain a core body temperature of 37°C.

-

Continuously superfuse the exposed mesenteric tissue with warmed physiological saline to prevent dehydration and maintain tissue viability.

-

-

Microscope Setup and Baseline Measurement:

-

Position the mesenteric tissue on the microscope stage for observation.

-

Select a suitable arteriole (typically 20-50 µm in diameter) for observation and recording.

-

Record video footage of the selected arteriole for a baseline period of 10-15 minutes to establish stable initial measurements of diameter and red blood cell velocity.

-

-

Drug Application:

-

Topically apply the this compound chloride solution directly onto the observed mesenteric microvasculature. The volume and concentration should be carefully controlled.

-

-

Post-Application Measurement:

-

Continuously record the changes in arteriolar diameter and blood flow for a defined period post-application (e.g., 30-60 minutes) to capture the full time-course of the response.

-

-

Systemic Monitoring:

-

Throughout the experiment, monitor and record the systemic arterial blood pressure to ensure that the observed microvascular effects are localized and not a result of systemic hemodynamic changes.

-

-

Data Analysis:

-

Analyze the recorded video frames using image analysis software to measure the arteriolar diameter in micrometers (µm) at multiple time points.

-

Determine the red blood cell velocity (mm/s) using techniques such as particle image velocimetry (PIV) or the dual-slit method.

-

Calculate the percentage change in arteriolar diameter and blood flow velocity from the baseline measurements.

-

Statistical analysis should be performed to determine the significance of the observed changes.

-

Visualization of Signaling Pathways and Experimental Workflow

To further elucidate the mechanisms and processes described, the following diagrams are provided in the DOT language for use with Graphviz.

Conclusion

This compound chloride is a cholinergic agonist that effectively induces localized vasodilation and enhances microcirculation.[1] Its mechanism of action is well-established and involves the stimulation of endothelial M3 muscarinic receptors, leading to the production of nitric oxide and subsequent relaxation of vascular smooth muscle.[1][5][6] Preclinical in vivo data from intravital videomicroscopy studies in rats confirms its ability to increase arteriolar diameter and blood flow without systemic effects. While the publicly available literature provides a strong qualitative understanding of these effects, a significant gap exists in the availability of specific quantitative data. The experimental protocols and frameworks provided in this guide offer a basis for further investigation and characterization of this compound chloride's impact on the microvasculature, which is crucial for its continued development and application in treating conditions related to impaired microcirculation.

References

- 1. researchgate.net [researchgate.net]

- 2. Vascular resistance of arterioles with nonuniform diameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A computational framework for quantifying blood flow dynamics across myogenically-active cerebral arterial networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Effects of this compound chloride on the microvascular blood flow in rat mesentery using intravital videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

Molecular Targets of Carpronium Chloride in Dermal Papilla Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpronium chloride is a topical therapeutic agent primarily indicated for the treatment of alopecia areata and androgenetic alopecia.[1][2] Its efficacy is rooted in its action as a cholinergic agonist, which initiates a cascade of molecular events within the dermal papilla cells of hair follicles, crucial regulators of the hair growth cycle.[1][3] This technical guide provides an in-depth exploration of the molecular targets of this compound chloride in these critical cells. It outlines the key signaling pathways involved, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development in the field of hair growth therapeutics.

Primary Molecular Target: Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

The principal molecular targets of this compound chloride in dermal papilla cells are the muscarinic acetylcholine receptors (mAChRs).[1] As a potent parasympathomimetic agent, this compound chloride mimics the action of acetylcholine, binding to and activating these G-protein coupled receptors on the surface of dermal papilla cells.[1][4] This interaction is the initiating event that triggers downstream signaling cascades, leading to enhanced hair follicle function and promotion of the anagen (growth) phase of the hair cycle.[1][5]

Downstream Signaling Pathways

The activation of mAChRs by this compound chloride stimulates several key intracellular signaling pathways that are integral to hair follicle regeneration and the maintenance of the anagen phase.[1][3]

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is a critical signaling cascade for maintaining the anagen phase of the hair cycle.[1] The activation of mAChRs by this compound chloride is believed to trigger this pathway, leading to the stabilization and nuclear translocation of β-catenin.[1] Once in the nucleus, β-catenin activates the transcription of target genes involved in cell proliferation and differentiation, essential processes for robust hair growth.[1]

PI3K/AKT and ERK Signaling

The PI3K/AKT and ERK signaling pathways are also implicated in the molecular mechanism of this compound chloride.[1] These pathways are thought to be stimulated by mAChR activation and play a role in mediating the subsequent activation of the Wnt/β-catenin pathway.[1][6] The activation of PI3K/Akt can inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), a negative regulator of the Wnt/β-catenin pathway, thereby promoting β-catenin stability.[7]

Nitric Oxide (NO) and Prostaglandin (B15479496) Pathways

This compound chloride's mechanism also involves the nitric oxide (NO) and prostaglandin pathways.[2][3][8] These pathways are significantly involved in vasodilation, which increases blood flow to the scalp.[2][9][10] This enhanced microcirculation improves the delivery of oxygen and essential nutrients to the hair follicles, creating a more favorable environment for hair growth.[2][5][9]

Quantitative Data

While there is a notable scarcity of publicly available, peer-reviewed quantitative gene expression data specifically for this compound chloride, studies on other muscarinic acetylcholine receptor agonists in dermal papilla cells provide valuable insights into the expected effects.[1] The following tables summarize the anticipated quantitative changes in mRNA expression of key genes and hypothetical cell viability data based on the known mechanism of action.

Table 1: Expected Changes in mRNA Expression of Key Hair Growth-Related Genes (Based on studies of mAChR agonists like bethanechol)

| Gene Symbol | Gene Name | Function in Hair Follicle | Expected Change with mAChR Agonist |

| AXIN2 | Axin Related Protein 2 | Negative regulator of Wnt signaling, but also a target gene indicating pathway activation. | Increased[11] |

| IGF-1 | Insulin-like Growth Factor 1 | Promotes hair follicle proliferation and growth. | Increased[11] |

| ALP | Alkaline Phosphatase | Marker of dermal papilla activity and anagen phase. | Increased[11] |

| β-catenin | Catenin Beta 1 | Key mediator of the canonical Wnt signaling pathway. | Increased nuclear localization and activity[1][6] |

Table 2: Hypothetical Dose-Dependent Effect of this compound Chloride on HFDPC Viability (Illustrative data based on expected mitogenic effects)

| This compound Chloride Concentration (µM) | Mean Absorbance (OD at 570 nm) | Standard Deviation | Cell Viability (%) vs. Control |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 0.1 | 1.35 | 0.09 | 108 |

| 1 | 1.52 | 0.11 | 122 |

| 10 | 1.68 | 0.13 | 134 |

| 100 | 1.45 | 0.10 | 116 |

Note: This data is illustrative and intended to represent a potential outcome of a cell viability assay as described in the experimental protocols section.[3]

Experimental Protocols

To assess the in vitro effects of this compound chloride on human follicle dermal papilla cells (HFDPCs), a series of established molecular and cellular biology techniques can be employed.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the direct effect of this compound chloride on the proliferation and viability of HFDPCs.[8]

Methodology:

-

Cell Culture: HFDPCs are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound chloride or a vehicle control.

-

Incubation: Cells are incubated for a set period (e.g., 48-72 hours).

-